molecular formula C13H15N3O2 B12749249 N,N-Dimethyl-2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide CAS No. 127170-94-9

N,N-Dimethyl-2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide

Cat. No.: B12749249
CAS No.: 127170-94-9
M. Wt: 245.28 g/mol
InChI Key: ASILEQFPRKFMKK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide is a complex organic compound that features both benzamide and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide typically involves the condensation of a benzamide derivative with an imidazole derivative. One common method involves the reaction of 2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzoic acid with N,N-dimethylamine under acidic conditions to form the desired benzamide compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or solid acid catalysts may be employed to facilitate the reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Dimethyl-2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The benzamide moiety can interact with protein targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

    N,N-Dimethylbenzamide: Lacks the hydroxyl and imidazole groups, making it less versatile in terms of chemical reactivity.

    2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide: Similar structure but without the N,N-dimethyl groups, affecting its solubility and interaction with biological targets.

    N,N-Dimethyl-2-hydroxybenzamide: Lacks the imidazole ring, reducing its potential as a ligand for metal ions.

Properties

CAS No.

127170-94-9

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N,N-dimethylbenzamide

InChI

InChI=1S/C13H15N3O2/c1-16(2)13(18)11-5-3-4-9(12(11)17)6-10-7-14-8-15-10/h3-5,7-8,17H,6H2,1-2H3,(H,14,15)

InChI Key

ASILEQFPRKFMKK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1O)CC2=CN=CN2

Origin of Product

United States

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